4-Dimethylaminocyclohexanone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

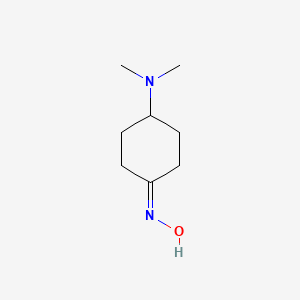

4-Dimethylaminocyclohexanone oxime is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Other Compounds

- 4-Dimethylaminocyclohexanone oxime serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions, such as Beckmann rearrangement, allows for the production of valuable derivatives.

-

Catalytic Reactions

- In organic chemistry, oximes are often utilized as catalysts. The presence of the dimethylamino group in this compound enhances its catalytic properties, making it effective in facilitating various chemical reactions.

-

Antidote for Nerve Agents

- Oximes are known for their role as antidotes against organophosphate poisoning, which is critical in cases of nerve agent exposure. The mechanism involves reactivating acetylcholinesterase by breaking the bond between the enzyme and the organophosphate.

-

Potential Anticancer Activity

- Preliminary studies suggest that this compound may exhibit anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into this compound's therapeutic potential.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |

| Catalysis | Enhances reaction rates in various organic reactions |

| Medical Use | Potential antidote for organophosphate poisoning |

| Anticancer Research | Investigated for inducing apoptosis in cancer cells |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound could induce cell death through apoptosis mechanisms similar to those observed with other oximes. The study utilized MTT assays to measure cell viability, showing significant reductions in cell proliferation at specific concentrations.

Case Study 2: Nerve Agent Antidote

Research on similar oxime compounds has demonstrated their effectiveness as antidotes for nerve agents by reactivating acetylcholinesterase. Studies involving animal models have shown that administering these compounds can significantly reduce mortality rates following exposure to organophosphates.

Properties

CAS No. |

203985-55-1 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

N-[4-(dimethylamino)cyclohexylidene]hydroxylamine |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h8,11H,3-6H2,1-2H3 |

InChI Key |

ORARBYAEFARIRC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(=NO)CC1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.